Anhydrofurospongin-1
Description
Anhydrofurospongin-1 is a linear furanoterpene isolated from the marine sponge Spongia officinalis (Mediterranean origin) . Structurally, it belongs to the C21 furanoterpene family, characterized by a furan ring fused to a diterpene backbone. The compound’s structure was elucidated via ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, with key features including an α,β-unsaturated ketone moiety and a dehydrated (anhydro) furan ring system . This compound exhibits notable bioactivity, including brine shrimp lethality (LD50 = 2.38 µg/mL) and moderate anti-HSV-1 activity at 20 µg/mL . Its structural uniqueness lies in the absence of a hydroxyl group at C-13 compared to its hydrated analogs, which influences its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[(3E,7E)-11-(furan-3-yl)-4,8-dimethylundeca-3,7-dienyl]furan |
InChI |
InChI=1S/C21H28O2/c1-18(8-4-10-20-12-14-22-16-20)6-3-7-19(2)9-5-11-21-13-15-23-17-21/h6,9,12-17H,3-5,7-8,10-11H2,1-2H3/b18-6+,19-9+ |
InChI Key |
CXOKEXPLOGZXRM-STIQIAQSSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CCC1=COC=C1)/C)/CCCC2=COC=C2 |
Canonical SMILES |
CC(=CCCC(=CCCC1=COC=C1)C)CCCC2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Anhydrofurospongin-1 is part of a broader family of furanoterpenes isolated from Spongia spp. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Structural and Bioactive Comparison of this compound and Analogues
Structural Differentiation
- This compound vs.
- This compound vs. Furospongin-2/Isofurospongin-2 : The ∆<sup>12,13</sup> double bond in Furospongin-2 and ∆<sup>11,12</sup> in Isofurospongin-2 create distinct steric environments, influencing their interaction with biological targets (e.g., enzymes or viral proteins) .
- Stereochemical Variations : For example, nitenin from S. nitens has a C-11 (R)-configured diol, confirmed via Mosher ester derivatization, whereas this compound lacks this functional group .
Bioactivity Differences
Methodological Insights
Structural comparisons rely heavily on advanced spectroscopic techniques:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
